2-Chloro-5H-pyrrolo[2,3-B]pyrazine
Overview
Description
2-Chloro-5H-pyrrolo[2,3-B]pyrazine is a nitrogen-containing heterocyclic compound . It has a molecular formula of C6H4ClN3 and an average mass of 153.569 Da .
Synthesis Analysis
The synthesis of 5H-pyrrolo[2,3-b]pyrazine derivatives, including this compound, can be achieved through various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation . A specific example of a synthesis method involves a palladium-catalyzed heteroannulation process .Molecular Structure Analysis
The molecular structure of this compound consists of a pyrrole ring and a pyrazine ring . The compound has a monoisotopic mass of 153.009369 Da .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 307.76 g/mol, a computed XLogP3-AA of 2.8, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 4, a rotatable bond count of 2, an exact mass of 307.0182254 g/mol, a monoisotopic mass of 307.0182254 g/mol, a topological polar surface area of 73.2 Ų, and a heavy atom count of 20 .Scientific Research Applications
Optoelectronic Applications :
- Meti et al. (2017) explored the synthesis of dipyrrolopyrazine derivatives through regio-selective amination reactions of dihalo-pyrrolopyrazines. They found that these compounds, particularly 1,7- and 1,5-dihydrodipyrrolo[2,3-b]pyrazine derivatives, show promising optical and thermal properties, suggesting potential use in optoelectronic applications (Meti et al., 2017).
Synthesis of Substituted Pyrrolopyrazines :
- Hopkins and Collar (2004) reported an efficient synthesis method for 6-substituted-5H-pyrrolo[2,3-b]pyrazines. This palladium-catalyzed heteroannulation process is significant for producing various substituted pyrrolopyrazine substrates (Hopkins & Collar, 2004).
Novel Heterocyclic Systems :
- Volovenko and Dubinina (2002) investigated the reaction of certain pyrazinedicarbonitriles with nucleophilic reagents, leading to the formation of new heterocyclic systems like 1H-benzo[4,5]imidazo[1,2-c]pyrazino[2',3':4,5]pyrrolo[3,2-e]pyrimidine. These novel systems could have potential applications in various fields of chemistry (Volovenko & Dubinina, 2002).
Protein Kinase Inhibitors :
- Dubinina et al. (2006) synthesized new pyrrolo[2,3-b]pyrazine derivatives and tested them for antiproliferative activity. They found that these compounds showed significant activity, especially against renal and breast cancer cell lines, indicating their potential as protein kinase inhibitors (Dubinina et al., 2006).
Palladium-Catalyzed Heteroannulation :
- Hopkins and Collar (2005) described a method for preparing 6,7-disubstituted-5H-pyrrolo[2,3-b]pyrazines through palladium-catalyzed heteroannulation. This method enhances the efficiency of synthesizing these compounds (Hopkins & Collar, 2005).
Potential Pesticides and Fluorescent Chromophores :
- Shirai et al. (2000) focused on synthesizing various pyrrolopyrazine derivatives, which are of interest as potential pesticides and new fluorescent chromophores. Their work expands the potential applications of these compounds in agriculture and material science (Shirai et al., 2000).
Synthesis of Bioactive Compounds :
- Zhou et al. (2013) synthesized pyrrolo[1,2-a]pyrazine derivatives and evaluated their in vitro anti-inflammatory effects. They found moderate anti-inflammatory activities in these compounds, suggesting their potential use as anti-inflammatory agents (Zhou et al., 2013).
Peptidomimetics Synthesis :
- Biitseva et al. (2015) reported the synthesis of 5H-pyrrolo[3,4-b]pyrazine-based peptidomimetics. These compounds could have applications in drug discovery and development (Biitseva et al., 2015).
Safety and Hazards
Future Directions
The future directions of 2-Chloro-5H-pyrrolo[2,3-B]pyrazine research could involve further exploration of its biological activities, such as its antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities . Additionally, more research could be conducted to clearly recognize its action mechanisms . Furthermore, the synthetic methods and biological activities of pyrrolopyrazine derivatives could be explored to help medicinal chemistry researchers design and synthesize new leads to treat various diseases .
Mechanism of Action
Target of Action
The primary target of 2-Chloro-5H-pyrrolo[2,3-B]pyrazine is kinases . Kinases are enzymes that catalyze the transfer of phosphate groups from high-energy, phosphate-donating molecules to specific substrates, a process that is crucial in various cellular functions, including metabolism, transcription, cell cycle progression, cytoskeletal rearrangement and cell movement, apoptosis, and differentiation .
Mode of Action
This compound interacts with its kinase targets, leading to inhibition of the kinase activity . This inhibition can result in changes in the phosphorylation status of the substrate proteins of these kinases, thereby altering their activity and ultimately leading to changes in cell function .
Biochemical Pathways
The inhibition of kinase activity by this compound can affect various biochemical pathways. For instance, kinases play key roles in signaling pathways such as the MEK-ERK, PI3K-Akt, and PLCγ pathways . By inhibiting kinase activity, this compound can potentially disrupt these pathways, leading to downstream effects that can include changes in cell proliferation, survival, and differentiation .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific kinases it targets and the pathways these kinases are involved in. Given the role of kinases in a wide range of cellular functions, the effects could potentially include changes in cell proliferation, survival, differentiation, and other cellular processes .
Properties
IUPAC Name |
2-chloro-5H-pyrrolo[2,3-b]pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-5-3-9-6-4(10-5)1-2-8-6/h1-3H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RORAIVYFQFAIAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=C(N=C21)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40671915 | |
Record name | 2-Chloro-5H-pyrrolo[2,3-b]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40671915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
889447-19-2 | |
Record name | 2-Chloro-5H-pyrrolo[2,3-b]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40671915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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